10-(2-Hydroxyethyl)-5,10-dihydrobenzo[g]pteridine-2,4(1H,3H)-dione
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Overview
Description
10-(2-Hydroxyethyl)-5,10-dihydrobenzo[g]pteridine-2,4(1H,3H)-dione is a compound belonging to the pteridine family, which are bicyclic heterocyclic systems with two nitrogen atoms at positions 1 and 4 in ring A, and two nitrogen atoms at positions 1 and 3 in ring B . Pteridines are known for their diverse biological roles and are found in various biological pigments and enzyme cofactors .
Preparation Methods
The synthesis of 10-(2-Hydroxyethyl)-5,10-dihydrobenzo[g]pteridine-2,4(1H,3H)-dione typically involves the reaction of 4,5-diaminopyrimidine with glyoxal . This reaction is carried out under controlled conditions to ensure the formation of the desired pteridine structure. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the compound .
Chemical Reactions Analysis
10-(2-Hydroxyethyl)-5,10-dihydrobenzo[g]pteridine-2,4(1H,3H)-dione undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology, it plays a role in the study of enzyme cofactors and biological pigments . Additionally, it is used in the industry for the production of various chemical products .
Mechanism of Action
The mechanism of action of 10-(2-Hydroxyethyl)-5,10-dihydrobenzo[g]pteridine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes involved in folate biosynthesis and pteridine metabolism . This inhibition can lead to various biological effects, including the disruption of cellular processes and the inhibition of pathogen growth .
Comparison with Similar Compounds
10-(2-Hydroxyethyl)-5,10-dihydrobenzo[g]pteridine-2,4(1H,3H)-dione can be compared with other similar compounds such as tetrahydrobiopterin and dihydrobiopterin . These compounds share a similar pteridine structure but differ in their specific substituents and biological roles. The uniqueness of this compound lies in its specific hydroxyethyl group, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C12H12N4O3 |
---|---|
Molecular Weight |
260.25 g/mol |
IUPAC Name |
10-(2-hydroxyethyl)-1,5-dihydrobenzo[g]pteridine-2,4-dione |
InChI |
InChI=1S/C12H12N4O3/c17-6-5-16-8-4-2-1-3-7(8)13-9-10(16)14-12(19)15-11(9)18/h1-4,13,17H,5-6H2,(H2,14,15,18,19) |
InChI Key |
RLTHSBXAKRXTMN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)NC3=C(N2CCO)NC(=O)NC3=O |
Origin of Product |
United States |
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